4-(Azetidin-3-yl)pent-1-yn-3-one
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Overview
Description
4-(Azetidin-3-yl)pent-1-yn-3-one is a chemical compound with the molecular formula C₈H₁₁NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pent-1-yn-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 4-(Azetidin-3-yl)pent-1-yn-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the azetidine ring.
Scientific Research Applications
4-(Azetidin-3-yl)pent-1-yn-3-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The compound’s structure allows it to fit into binding sites on proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with different substituents, leading to different chemical and biological properties.
3-Allylazetidin-2-one: Another similar compound with an allyl group instead of the pent-1-yn-3-one moiety.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound features a butadiene group, which affects its reactivity and applications.
Uniqueness
4-(Azetidin-3-yl)pent-1-yn-3-one is unique due to its combination of the azetidine ring and the pent-1-yn-3-one moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(azetidin-3-yl)pent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-3-8(10)6(2)7-4-9-5-7/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
LFIHJNDUVARXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)C#C |
Origin of Product |
United States |
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